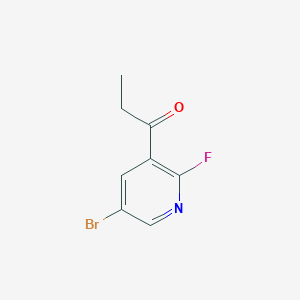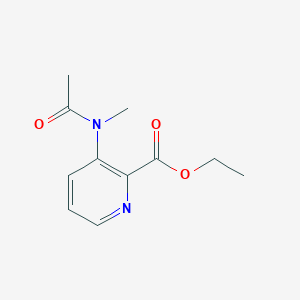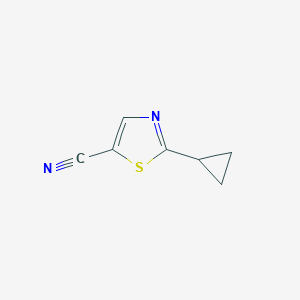
2-Cyclopropylthiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₂S and a molecular weight of 150.2 g/mol . This compound is characterized by a thiazole ring substituted with a cyclopropyl group and a nitrile group at the 5-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of a cyclopropylamine with a thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
- 2-Cyclopropylthiazole-4-carbonitrile
- 2-Cyclopropylthiazole-5-carboxamide
- 2-Cyclopropylthiazole-5-carboxylic acid
Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C7H6N2S |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
2-cyclopropyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2 |
Clé InChI |
ISJQDRRDGAXQSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


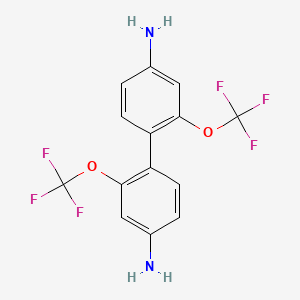
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)

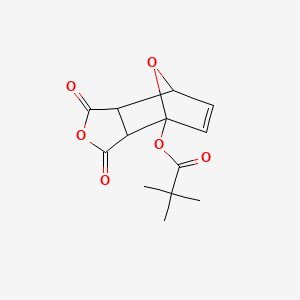
![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
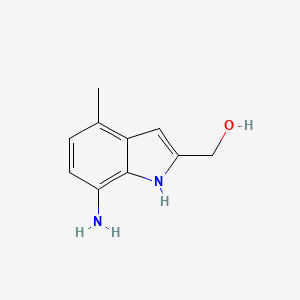
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
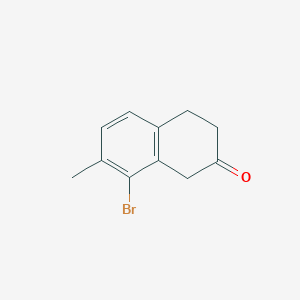
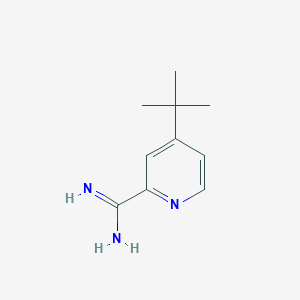
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
